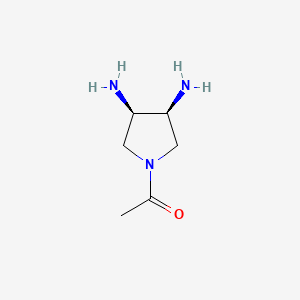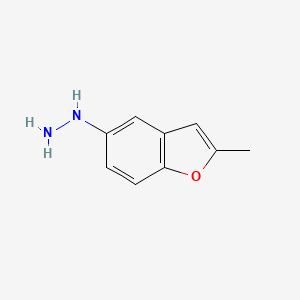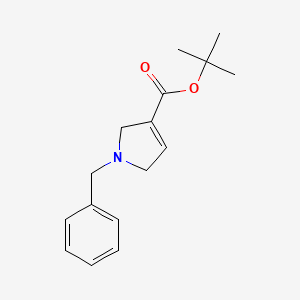
1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone is a compound characterized by a pyrrolidine ring with two amino groups at the 3 and 4 positions and an ethanone group attached to the nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Vorbereitungsmethoden
The synthesis of 1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone typically involves the construction of the pyrrolidine ring followed by functionalization. One common synthetic route includes the cyclization of suitable precursors under specific conditions to form the pyrrolidine ring. The stereochemistry of the compound is crucial, and methods to ensure the correct configuration are employed. Industrial production methods may involve optimizing these synthetic routes for scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reagents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: The compound’s derivatives are used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The pathways involved can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone can be compared with other pyrrolidine derivatives, such as:
Eigenschaften
Molekularformel |
C6H13N3O |
|---|---|
Molekulargewicht |
143.19 g/mol |
IUPAC-Name |
1-[(3S,4R)-3,4-diaminopyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C6H13N3O/c1-4(10)9-2-5(7)6(8)3-9/h5-6H,2-3,7-8H2,1H3/t5-,6+ |
InChI-Schlüssel |
QHACMPFFKWSAMV-OLQVQODUSA-N |
Isomerische SMILES |
CC(=O)N1C[C@H]([C@H](C1)N)N |
Kanonische SMILES |
CC(=O)N1CC(C(C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12871452.png)
![rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12871463.png)
![2-(Aminomethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12871472.png)
![2,6-Dibromobenzo[d]oxazole](/img/structure/B12871474.png)


![Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt](/img/structure/B12871491.png)






![2-Chloro-7-(methylthio)benzo[d]oxazole](/img/structure/B12871533.png)
